4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core substituted with methoxy, trimethyl, and oxolan-2-ylmethyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with oxolan-2-ylmethylamine under basic conditions to form the desired sulfonamide.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and thus affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3,5-trimethylbenzenesulfonamide: Lacks the oxolan-2-ylmethyl group, which may affect its solubility and reactivity.
N-(oxolan-2-ylmethyl)benzenesulfonamide: Lacks the methoxy and trimethyl groups, potentially altering its electronic properties and reactivity.
Uniqueness
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h8,13,16H,5-7,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHLAMBCVSTQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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